4-(Chloromethyl)-2-fluoro-1-methylbenzene
Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods such as solid-phase synthesis, Grignard reactions, and diazotization. For example, 4-Chloro-2-fluoro-5-nitrobenzoic acid is used as a multireactive building block for the preparation of substituted nitrogenous heterocycles . Similarly, (Chloromethyl)bis(4-fluorophenyl)methylsilane is synthesized using a Grignard reagent prepared from 1-bromo-4-fluorobenzene and dichloro(chloromethyl)methylsilane . These methods could potentially be adapted for the synthesis of 4-(Chloromethyl)-2-fluoro-1-methylbenzene.
Molecular Structure Analysis
The molecular structure of related compounds is characterized using techniques such as NMR spectroscopy. For instance, the structure of 1,4-bis(chloromagnesio)-2,5-di-tert-butylbenzene was elucidated using NMR, suggesting the existence of oligomeric derivatives . This analytical technique could also be applied to determine the structure of 4-(Chloromethyl)-2-fluoro-1-methylbenzene.
Chemical Reactions Analysis
The chemical reactions involving related fluorinated aromatic compounds often include nucleophilic aromatic substitution, as seen in the reaction of aniline with 1-fluoro-2,4-dinitrobenzene . The kinetics of these reactions can vary based on the solvent used and the presence of catalysis. These findings can help predict the reactivity of 4-(Chloromethyl)-2-fluoro-1-methylbenzene in similar conditions.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds are determined by their molecular structure and the presence of functional groups. For example, the purity and yield of synthesized compounds are critical for their potential industrial application, as demonstrated in the synthesis of 2,4-dichlorofluorobenzene and (Chloromethyl)bis(4-fluorophenyl)methylsilane . These properties would also be important for 4-(Chloromethyl)-2-fluoro-1-methylbenzene, especially if it were to be used in industrial processes or as an intermediate in the synthesis of other compounds.
Scientific Research Applications
Vaporization Enthalpies of Halogen-Substituted Methylbenzenes
A study by Verevkin et al. (2014) focuses on the vapor pressures and molar standard enthalpies of vaporization of various halogen-substituted methylbenzenes, including fluorobenzene and chlorobenzene derivatives. Although not directly mentioning 4-(Chloromethyl)-2-fluoro-1-methylbenzene, this research provides valuable context on the thermodynamic properties of closely related compounds, aiding in understanding the behaviors and applications of halogenated aromatic compounds in chemical processes Verevkin et al., 2014.
Synthesis of Bis(4-fluorophenyl) Methylsilane
Research by Guo Xiang-li (2013) elaborates on the synthesis of (Chloromethyl)bis(4-fluorophenyl)methylsilane, which serves as an intermediate for fungicide production. This study illustrates a practical approach to synthesizing halogenated organosilicon compounds, highlighting the compound's role in reducing production costs and improving intermediate purity for industrial applications Guo Xiang-li, 2013.
Electrophilic Fluorination Catalyst
Selectfluor F-TEDA-BF4, containing a chloromethylfluoro moiety, is detailed in research by Stavber and Zupan (2005) as a versatile mediator or catalyst in organic chemistry for various functionalizations. Its efficiency in electrophilic fluorination and other functional group introductions underscores the compound's significance in organic synthesis, offering a straightforward route for the introduction of fluorine into organic molecules Stavber & Zupan, 2005.
Fluorine Introduction in Organic Molecules
Singh and Shreeve (2004) discuss the role of 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate) (Selectfluor) in the electrophilic fluorination of organic compounds. This reagent enables the effective introduction of fluorine, showcasing the utility of fluorine-containing compounds in enhancing molecular properties for pharmaceutical and agrochemical applications Singh & Shreeve, 2004.
Organometallic Chemistry Applications
Pike et al. (2017) highlight the use of partially fluorinated benzenes, like 4-(Chloromethyl)-2-fluoro-1-methylbenzene, in organometallic chemistry and transition-metal-based catalysis. These compounds serve as solvents or ligands due to their reduced π-electron donation capacity, showcasing the strategic use of fluorinated aromatics in catalytic processes and synthesis Pike et al., 2017.
Safety And Hazards
Future Directions
The potential uses and future directions for a compound like “4-(Chloromethyl)-2-fluoro-1-methylbenzene” could be wide-ranging, depending on its physical and chemical properties. It could potentially be used in the synthesis of other compounds, or in applications like materials science or pharmaceuticals .
properties
IUPAC Name |
4-(chloromethyl)-2-fluoro-1-methylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClF/c1-6-2-3-7(5-9)4-8(6)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CDFRDDZQCBOCGF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClF | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30595232 | |
Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
CAS RN |
147542-00-5 | |
Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=147542-00-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-(Chloromethyl)-2-fluoro-1-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30595232 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(chloromethyl)-2-fluoro-1-methylbenzene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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